2-Aminobenzamidine chemical structure and properties
2-Aminobenzamidine chemical structure and properties
This technical guide provides an in-depth analysis of 2-Aminobenzamidine (2-AB) , distinct from its widely utilized isomer 4-aminobenzamidine. It focuses on the structural pharmacophore, serine protease inhibition mechanics, and synthetic utility in fragment-based drug design (FBDD).[1]
Structural Pharmacophore, Serine Protease Inhibition, and Synthetic Utility [1]
Executive Summary
2-Aminobenzamidine (Ortho-aminobenzamidine; CAS 5961-68-2 for 2HCl salt) is a competitive inhibitor of trypsin-like serine proteases. While its structural isomer, 4-aminobenzamidine (4-AB) , is the industry standard for affinity chromatography and fluorescent probing, 2-AB serves a distinct role as a privileged scaffold in medicinal chemistry.[1]
The ortho-positioning of the amino group creates unique steric and electronic properties that differentiate its binding mode within the S1 specificity pocket of proteases. This guide details the physicochemical profile of 2-AB, its mechanistic interaction with Aspartate 189 (Asp189), and its application as a precursor for quinazoline-based bioactive compounds.[1]
Physicochemical Profile & Structural Identity[2][3]
The amidine group (
Table 1: Physicochemical Properties
| Property | Data | Contextual Note |
| IUPAC Name | 2-Aminobenzenecarboximidamide | Often supplied as dihydrochloride salt.[2][3] |
| Molecular Weight | 135.17 g/mol (Free base) | ~208.09 g/mol for 2HCl salt. |
| pKa (Amidine) | ~11.6 | Highly basic; protonated at pH 7.4. |
| pKa (Aniline) | ~2.5 - 3.0 | The ortho-amino group is weakly basic. |
| Solubility | High in H₂O (>50 mM) | High solubility aids in aqueous enzyme assays. |
| H-Bond Donors | 4 | Critical for solvent networks in S1 pocket. |
| Topological PSA | 62.0 Ų | Polar Surface Area relevant for permeability. |
Structural Isomerism: The "Ortho" Effect
Unlike 4-AB, where the amino group extends into the solvent (allowing coupling to agarose beads without affecting binding), the amino group in 2-AB is adjacent to the amidine.
-
Intramolecular H-Bonding: The ortho-amino group can form a hydrogen bond with the amidine nitrogen, potentially locking the conformation and altering the energetic penalty of desolvation upon binding.
-
Steric Clash: In the active site of trypsin, the ortho-substituent may clash with the peptide backbone (specifically Ser190 or Gly219), often resulting in a lower affinity (
) compared to the para-isomer.
Mechanism of Action: Serine Protease Inhibition
2-Aminobenzamidine functions as a reversible competitive inhibitor . It targets the S1 specificity pocket of serine proteases (Trypsin, Thrombin, Urokinase).[1]
The Canonical Binding Mode (Trypsin Model)
-
Electrostatic Anchor: The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.
-
Hydrogen Bonding: The amidine protons donate H-bonds to the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 .
-
Hydrophobic Sandwich: The benzene ring undergoes
-stacking interactions with the hydrophobic walls of the pocket (often formed by Trp215 and Tyr228 ).
Visualization: Inhibition Pathway
The following diagram illustrates the competitive inhibition logic and the structural comparison between the isomers.
Caption: Competitive inhibition workflow showing the formation of the inactive EI complex driven by the Asp189 salt bridge.
Synthetic Routes & Chemical Utility[1]
2-Aminobenzamidine is rarely the end-point; it is a reactive intermediate. A common synthetic challenge is the stability of the ortho-amino group during amidine formation.
Primary Synthesis Pathway (Pinner-like)
The synthesis typically proceeds from Anthranilonitrile (2-aminobenzonitrile) rather than the amide, to avoid cyclization side-reactions.
-
Activation: 2-Aminobenzonitrile is treated with dry HCl/Ethanol (Pinner reaction) or Hydroxylamine.
-
Amidine Formation: The intermediate imidate or amidoxime is converted to the amidine using ammonia or catalytic hydrogenation.
Application in Fragment-Based Drug Design (FBDD)
2-AB is a "privileged structure" for synthesizing Quinazolines .
-
Reaction: Condensation of 2-aminobenzamidine with aldehydes or ketones.[3]
-
Product: 4-Aminoquinazolines (bioactive scaffolds found in kinase inhibitors).
Caption: Synthetic pathway from nitrile precursor to 2-AB and subsequent cyclization to quinazoline scaffolds.
Experimental Protocol: Determination of Inhibition Constant ( )
To validate 2-AB activity, a standard spectrophotometric assay using a chromogenic substrate is required.[1]
Objective: Determine
Protocol Steps
-
Buffer Preparation: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.[1]2. (Calcium stabilizes Trypsin).
-
Enzyme Stock: Solubilize Trypsin (20 µg/mL) in 1 mM HCl.
-
Inhibitor Dilution: Prepare serial dilutions of 2-Aminobenzamidine (0, 10, 50, 100, 500 µM). Note: 2-AB is weaker than 4-AB, so higher concentrations are needed.[1]
-
Reaction Assembly:
-
Add 150 µL Buffer.
-
Add 20 µL Inhibitor (or buffer control).
-
Add 10 µL Trypsin.
-
Incubate 5 min at 25°C to allow EI equilibrium.
-
-
Initiation: Add 20 µL BAPNA (1 mM stock).
-
Measurement: Monitor
for 5 minutes.
Data Analysis (Dixon Plot)
Plot
-
Expected
: ~10–30 µM (Weaker than 4-AB which is ~0.8 µM).
References
-
RCSB Protein Data Bank. (2007). Crystal Structure of the trypsin complex with benzamidine. PDB Entry 2OXS. Link
-
Markwardt, F., et al. (1968).[1] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. (Foundational SAR data establishing benzamidine inhibition profiles).
-
BenchChem. (2025).[4] A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs. (Comparative
data for benzamidine derivatives). Link - Clement, B. (2002). Reduction of Amidoximes to Amidines. In Drug Metabolism Reviews.
-
Suleyman, H. (1997). Synthesis of 4-Aminoquinazolines from 2-Aminobenzamidine. Patent WO97/14686. (Utility of 2-AB in heterocycle synthesis). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. AU704133B2 - Pharmaceutically active quinazoline compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
